molecular formula C20H22N2O2 B5566537 N-benzyl-2-(1-piperidinylcarbonyl)benzamide

N-benzyl-2-(1-piperidinylcarbonyl)benzamide

Cat. No. B5566537
M. Wt: 322.4 g/mol
InChI Key: BHJLPOWANBHNKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-benzyl-2-(1-piperidinylcarbonyl)benzamide involves the reaction of substituted benzoic acids with piperidine, among other methods. A notable example includes the synthesis of piperidine derivatives evaluated for anti-acetylcholinesterase (AChE) activity, where substituting the benzamide with a bulky moiety in the para position led to increased activity, highlighting the importance of the nitrogen atom's basic quality in the piperidine ring for enhanced activity (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure and spectroscopic studies, including FT-IR, FT-Raman, NMR, and crystallography, provide insights into the geometric and electronic characteristics of these compounds. For instance, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized by comprehensive spectroscopic investigations, revealing the molecule's conformational preferences and structural features, which are crucial for understanding its reactivity and interaction with biological targets (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives can be influenced by substituents on the benzamide and piperidine moieties. For example, the introduction of an akyl or phenyl group at the nitrogen atom significantly enhances activity, as demonstrated in the synthesis of anti-acetylcholinesterase inhibitors (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are determined by their molecular configurations. X-ray crystallography has been employed to elucidate the crystal structures of benzamide derivatives, providing valuable information for the design of compounds with desired physical and chemical properties (Wu et al., 2014).

Chemical Properties Analysis

The chemical properties of N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies on the synthesis, reactivity, and potential applications of these compounds in medicinal chemistry highlight their significance in the development of new therapeutic agents. The chemical structure influences their interaction with biological systems, as seen in the synthesis and evaluation of benzamide derivatives for anti-fatigue effects, demonstrating the compounds' potential as bioactive molecules (Wu et al., 2014).

Scientific Research Applications

Synthesis and Structural Analysis

N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives have been synthesized for various scientific applications, including their use as allosteric modulators of the AMPA receptor. These derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, were synthesized using substituted benzoic acids and piperidine, morpholine, or pyrrolidine. Their crystal structures were obtained by recrystallization, and characterized via FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography, showing potential for identifying binding sites for modulators of the AMPA receptor (Wu et al., 2014).

Medical Imaging

In the field of medical imaging, N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have been studied for their potential to visualize primary breast tumors in humans through sigma receptor scintigraphy. These compounds preferentially bind to sigma receptors, which are overexpressed on breast cancer cells, indicating their potential for noninvasive assessment of tumor proliferation (Caveliers et al., 2002).

Pharmaceutical Research

In pharmaceutical research, N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives have been evaluated for serotonin 4 (5-HT(4)) receptor agonist activity, showing potential for improving gastrointestinal motility. These studies involved the synthesis of derivatives and testing their ability to contract the isolated guinea-pig ascending colon, highlighting the derivatives' favorable pharmacological profiles for gastrointestinal motility and superior oral bioavailability (Sonda et al., 2003).

Antifungal and Antibacterial Applications

N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives and their metal complexes have been synthesized and characterized for their antifungal activity against pathogens responsible for significant plant diseases. These studies demonstrated the compounds' potential as effective antifungal agents, with specific derivatives showing enhanced activity compared to others (Weiqun et al., 2005).

Additionally, benzamide derivatives and their copper and cobalt complexes have been evaluated for antibacterial activity against various bacterial strains. These studies revealed that the metal complexes exhibited better activities than the free ligands and standard antibiotics, suggesting their potential use in combating bacterial infections (Khatiwora et al., 2013).

properties

IUPAC Name

N-benzyl-2-(piperidine-1-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(21-15-16-9-3-1-4-10-16)17-11-5-6-12-18(17)20(24)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJLPOWANBHNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-(1-piperidinylcarbonyl)benzamide

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